2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone is a chemical compound with the molecular formula C17H27BrO2Si and a molecular weight of 371.38 g/mol. It is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves the bromination of 1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
its reactivity is primarily due to the presence of the bromine atom, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone include:
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone
- Boronic acid, B-[4-[2-[tris(1-methylethyl)silyl]ethynyl]phenyl]
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a bromine atom and a tris(1-methylethyl)silyl group. This combination imparts unique reactivity and properties to the compound, making it valuable in various research applications.
Properties
Molecular Formula |
C17H27BrO2Si |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-bromo-1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27BrO2Si/c1-12(2)21(13(3)4,14(5)6)20-16-9-7-15(8-10-16)17(19)11-18/h7-10,12-14H,11H2,1-6H3 |
InChI Key |
CAAHQTGBKGJPES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
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